molecular formula C11H8BrNO2 B2435339 6-Bromo-2-methylquinoline-8-carboxylic acid CAS No. 1334304-98-1

6-Bromo-2-methylquinoline-8-carboxylic acid

Cat. No. B2435339
CAS RN: 1334304-98-1
M. Wt: 266.094
InChI Key: JKUQUNPDGSDYSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-2-methylquinoline-8-carboxylic acid is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is a derivative of quinoline, which is a heterocyclic aromatic compound commonly found in many natural products and synthetic molecules. The unique structure of 6-Bromo-2-methylquinoline-8-carboxylic acid has been shown to have a variety of interesting properties that make it useful for a range of applications.

Scientific Research Applications

Photolabile Protecting Group

6-Bromo-2-methylquinoline-8-carboxylic acid and its derivatives have been studied for their potential use as photolabile protecting groups. For instance, the synthesis and photochemistry of a photolabile protecting group based on 8-bromo-7-hydroxyquinoline (BHQ), which shows high efficiency and sensitivity for multiphoton-induced photolysis, making it valuable for in vivo applications (Fedoryak & Dore, 2002).

Chemical Synthesis and Bromination Studies

Research on the synthesis and bromination of quinoline derivatives, including 8-methylquinoline-5-carboxylic acid, provides insights into the chemical properties and potential applications of similar compounds, such as 6-Bromo-2-methylquinoline-8-carboxylic acid. Studies have explored methods for bromination in the side chain of these compounds (Gracheva et al., 1980).

Fluorescent Brightening Agents

6-Bromo-2-methylquinoline-8-carboxylic acid analogs have been investigated for their potential as fluorescent brightening agents. Research in this area involves the synthesis of various quinoline derivatives and their application in enhancing the brightness and whiteness of materials (Rangnekar & Shenoy, 1987).

Regiochemistry in Nucleophilic Substitution Reactions

The compound's derivatives have been studied for their regiochemistry in nucleophilic substitution reactions. This research provides valuable information for the synthesis of various quinoline derivatives with specific functional group orientations, which could be important in pharmaceutical and material science applications (Choi & Chi, 2004).

Antibacterial Agents Synthesis

Quinoline derivatives have been synthesized and tested for their antibacterial activities, suggesting potential pharmaceutical applications for 6-Bromo-2-methylquinoline-8-carboxylic acid and similar compounds (Ishikawa et al., 1990).

Catalytic Oxidation Processes

Studies on the catalytic aerobic oxidation of quinoline derivatives, like substituted 8-methylquinolines, highlight the potential of 6-Bromo-2-methylquinoline-8-carboxylic acid in catalysis and synthetic chemistry (Zhang et al., 2008).

properties

IUPAC Name

6-bromo-2-methylquinoline-8-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO2/c1-6-2-3-7-4-8(12)5-9(11(14)15)10(7)13-6/h2-5H,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKUQUNPDGSDYSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(C=C2C=C1)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.